molecular formula C22H22N4O4 B3303348 1-({[2-(2-methoxyphenyl)ethyl]carbamoyl}methyl)-6-oxo-N-phenyl-1,6-dihydropyridazine-3-carboxamide CAS No. 920364-48-3

1-({[2-(2-methoxyphenyl)ethyl]carbamoyl}methyl)-6-oxo-N-phenyl-1,6-dihydropyridazine-3-carboxamide

Cat. No.: B3303348
CAS No.: 920364-48-3
M. Wt: 406.4 g/mol
InChI Key: PRCYHEOBVWOZHU-UHFFFAOYSA-N
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Description

1-({[2-(2-Methoxyphenyl)ethyl]carbamoyl}methyl)-6-oxo-N-phenyl-1,6-dihydropyridazine-3-carboxamide is a dihydropyridazine derivative characterized by a 1,6-dihydropyridazine core substituted with a phenyl carboxamide group at position 3 and a carbamoylmethyl chain linked to a 2-(2-methoxyphenyl)ethyl moiety at position 1. This compound’s structural complexity arises from the integration of a methoxy-substituted aromatic system and a carbamoyl linkage, which may influence its physicochemical properties and biological interactions.

Properties

IUPAC Name

1-[2-[2-(2-methoxyphenyl)ethylamino]-2-oxoethyl]-6-oxo-N-phenylpyridazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O4/c1-30-19-10-6-5-7-16(19)13-14-23-20(27)15-26-21(28)12-11-18(25-26)22(29)24-17-8-3-2-4-9-17/h2-12H,13-15H2,1H3,(H,23,27)(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRCYHEOBVWOZHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CCNC(=O)CN2C(=O)C=CC(=N2)C(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-({[2-(2-methoxyphenyl)ethyl]carbamoyl}methyl)-6-oxo-N-phenyl-1,6-dihydropyridazine-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common approach is to use 2-methoxyphenyl isocyanate as a key intermediate. This reagent is known for its chemoselective nature, enabling the protection and deprotection of amine groups under various conditions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced techniques such as continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-({[2-(2-methoxyphenyl)ethyl]carbamoyl}methyl)-6-oxo-N-phenyl-1,6-dihydropyridazine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert certain functional groups within the compound to their corresponding reduced forms.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield products with additional oxygen-containing functional groups, while reduction may produce compounds with reduced functional groups.

Scientific Research Applications

Synthesis and Production

The synthesis of this compound typically involves multi-step organic reactions starting from accessible precursors. Key steps may include:

  • Formation of the Pyridazine Ring : Utilizing appropriate reagents to construct the heterocyclic structure.
  • Functionalization : Introduction of methoxyphenyl and carbamoyl groups through substitution reactions.
  • Final Modifications : Refining the product through oxidation or reduction processes to achieve the desired purity and yield.

Industrial production methods may leverage advanced techniques such as continuous flow synthesis to enhance efficiency.

Scientific Research Applications

1-({[2-(2-methoxyphenyl)ethyl]carbamoyl}methyl)-6-oxo-N-phenyl-1,6-dihydropyridazine-3-carboxamide has several promising applications:

Chemistry

  • Building Block for Synthesis : The compound can serve as a precursor for synthesizing more complex organic molecules, particularly in the development of new pharmaceuticals.
  • Reagent in Organic Reactions : It can be utilized in various chemical reactions, including oxidation, reduction, and substitution, allowing for the exploration of new chemical pathways.

Medicine

  • Therapeutic Potential : Preliminary studies suggest that this compound may exhibit anti-inflammatory, anticancer, or antimicrobial properties. Research into its mechanism of action indicates that it could interact with specific biological targets such as enzymes or receptors, modulating their activity.

Case Study Example

A study investigating the anticancer properties of similar pyridazine derivatives demonstrated significant cytotoxic effects against various cancer cell lines, suggesting that this compound might have comparable efficacy.

Materials Science

  • Development of New Materials : The compound's unique chemical properties may facilitate its use in creating novel materials with specific functionalities, which could be beneficial in fields ranging from electronics to nanotechnology.

Uniqueness

The distinct combination of functional groups in 1-({[2-(2-methoxyphenyl)ethyl]carbamoyl}methyl)-6-oxo-N-phenyl-1,6-dihydropyridazine-3-carboxamide sets it apart from other compounds, providing diverse applications in research and industry.

Mechanism of Action

The mechanism of action of 1-({[2-(2-methoxyphenyl)ethyl]carbamoyl}methyl)-6-oxo-N-phenyl-1,6-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations :

  • The target compound’s 2-(2-methoxyphenyl)ethyl substituent provides moderate lipophilicity compared to the benzimidazole group in (highly aromatic) and the phenoxy group in (strongly lipophilic).

Physicochemical Properties

  • Lipophilicity (logP): The phenoxy group in likely increases logP compared to the target compound’s methoxyphenyl group. The benzimidazole in may reduce solubility due to planar aromaticity.
  • Conformational Flexibility: The 2-(2-methoxyphenyl)ethyl chain in the target compound may offer greater rotational freedom compared to the rigid benzimidazole in or the methoxyimino group in .

Biological Activity

1-({[2-(2-methoxyphenyl)ethyl]carbamoyl}methyl)-6-oxo-N-phenyl-1,6-dihydropyridazine-3-carboxamide is a complex organic compound that has garnered interest in various fields, particularly in medicinal chemistry due to its potential biological activities. This compound features a pyridazine ring and incorporates several functional groups, which contribute to its reactivity and biological profile.

Chemical Structure and Properties

The compound can be described by the following structural formula:

IUPAC Name 1[2[2(2methoxyphenyl)ethylamino]2oxoethyl]6oxoNphenylpyridazine3carboxamide\text{IUPAC Name }1-[2-[2-(2-methoxyphenyl)ethylamino]-2-oxoethyl]-6-oxo-N-phenylpyridazine-3-carboxamide

Key Characteristics

PropertyValue
Molecular FormulaC22H22N4O4
Molecular Weight394.44 g/mol
CAS Number920364-48-3
SolubilitySoluble in organic solvents

Biological Activity

The biological activities of this compound have been explored in various studies, focusing on its potential therapeutic applications.

Anticancer Activity

Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, studies have shown that derivatives of pyridazine can inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression. The mechanism often involves the modulation of signaling pathways such as PI3K/Akt and MAPK/ERK, which are critical in cancer cell survival and proliferation .

Antimicrobial Properties

Preliminary evaluations suggest that this compound may possess antimicrobial activity. Compounds featuring methoxyphenyl and carbamoyl groups have been reported to exhibit inhibition against various bacterial strains. The mechanism is hypothesized to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Anti-inflammatory Effects

The anti-inflammatory potential of similar compounds has been documented, indicating that they may inhibit pro-inflammatory cytokines and enzymes such as COX-2. This suggests that 1-({[2-(2-methoxyphenyl)ethyl]carbamoyl}methyl)-6-oxo-N-phenyl-1,6-dihydropyridazine-3-carboxamide could be explored for treating inflammatory conditions .

Case Studies

  • In Vitro Studies : A study conducted on a series of pyridazine derivatives demonstrated that certain modifications led to enhanced cytotoxicity against breast cancer cells (MCF-7). The IC50 values were significantly lower than those of standard chemotherapeutics .
  • In Vivo Models : Animal models treated with similar compounds showed a reduction in tumor size and improved survival rates, suggesting potential efficacy as an anticancer agent .

The proposed mechanism of action for the biological effects of this compound involves:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in cellular signaling pathways.
  • Receptor Modulation : Interaction with various receptors could lead to altered cellular responses, particularly in cancerous tissues.

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for synthesizing 1-({[2-(2-methoxyphenyl)ethyl]carbamoyl}methyl)-6-oxo-N-phenyl-1,6-dihydropyridazine-3-carboxamide with high purity?

  • Methodological Answer : Use a stepwise approach combining carbamoylation and coupling reactions under nitrogen atmosphere. Employ high-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) to monitor intermediate purity. Optimize solvent selection (e.g., DMF or THF) and catalyst loading (e.g., Pd(PPh₃)₄ for cross-coupling) to minimize side products. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures ≥95% purity. Validate via ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) .

Q. How can researchers confirm the structural integrity of this compound after synthesis?

  • Methodological Answer : Use a combination of spectroscopic techniques:

  • NMR : Compare ¹H and ¹³C NMR spectra with computational predictions (e.g., density functional theory (DFT) calculations for chemical shifts). Focus on diagnostic peaks: the pyridazine ring protons (δ 6.8–7.2 ppm) and carbamoyl carbonyl (δ ~165 ppm) .
  • FT-IR : Validate the presence of key functional groups (e.g., C=O stretch at ~1680 cm⁻¹ for the carboxamide).
  • X-ray crystallography : Resolve solid-state conformation if single crystals are obtainable .

Q. What in vitro assays are suitable for preliminary bioactivity screening of this compound?

  • Methodological Answer : Prioritize enzyme inhibition assays (e.g., kinase or protease targets) using fluorescence-based protocols. For cellular assays, use HEK293 or HeLa cell lines to evaluate cytotoxicity (via MTT assay) and IC₅₀ determination. Include positive controls (e.g., staurosporine for kinase inhibition) and replicate experiments (n ≥ 3) to assess statistical significance .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with improved target binding affinity?

  • Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) using X-ray structures of target proteins (e.g., COX-2 or EGFR). Analyze binding poses to identify key interactions (e.g., hydrogen bonds with the carboxamide group). Apply free-energy perturbation (FEP) calculations to predict ΔΔG values for substituent modifications (e.g., methoxy group replacement). Validate predictions via synthesis and surface plasmon resonance (SPR) binding assays .

Q. What strategies resolve contradictions in observed bioactivity data across different cell lines?

  • Methodological Answer : Conduct a meta-analysis of dose-response curves using nonlinear regression (e.g., GraphPad Prism). Assess cell line-specific factors:

  • Membrane permeability : Measure logP (octanol/water) and correlate with cellular uptake via LC-MS.
  • Metabolic stability : Incubate the compound with liver microsomes (human/rat) and quantify degradation via LC-MS/MS.
  • Off-target effects : Use kinome-wide profiling (e.g., KINOMEscan) to identify promiscuous binding .

Q. How can researchers optimize reaction conditions for large-scale synthesis while maintaining stereochemical fidelity?

  • Methodological Answer : Apply design of experiments (DoE) principles:

  • Variables : Temperature (60–100°C), catalyst concentration (0.5–2.0 mol%), and solvent polarity (DMF vs. acetonitrile).
  • Response surface methodology (RSM) : Use a central composite design to model yield and enantiomeric excess (ee). Validate optimal conditions via 10-g scale trials, monitoring ee via chiral HPLC .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-({[2-(2-methoxyphenyl)ethyl]carbamoyl}methyl)-6-oxo-N-phenyl-1,6-dihydropyridazine-3-carboxamide
Reactant of Route 2
Reactant of Route 2
1-({[2-(2-methoxyphenyl)ethyl]carbamoyl}methyl)-6-oxo-N-phenyl-1,6-dihydropyridazine-3-carboxamide

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